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Compound of Interest

3-(1,2-Oxazol-4-yl)piperidine
Compound Name:
hydrochloride

Cat. No.: B12308011

Get Quote

Executive Summary

The 4-isoxazolyl piperidine scaffold represents a "privileged structure” in medicinal chemistry,
characterized by the direct attachment of an isoxazole (or benzisoxazole) ring to the C4
position of a piperidine ring. This hybrid motif combines the lipophilic, hydrogen-bond-accepting
properties of the isoxazole with the basic, protonatable nitrogen of the piperidine.

Key Therapeutic Applications:
¢ Neuropsychiatry: 5-HT2A/D2 receptor antagonism (Schizophrenia, Bipolar Disorder).[1]

» Analgesia: Fatty Acid Amide Hydrolase (FAAH) inhibition and T-type Calcium Channel
blockade.

e Oncology: Dual inhibition of VEGFR-2 and c-Met kinases.[2]

Chemical Architecture & Pharmacophore Logic
Structural Rationale
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The efficacy of this scaffold stems from its ability to mimic endogenous neurotransmitters while
improving metabolic stability.

e The Piperidine Ring: Acts as a mimic for the ethylamine chain found in dopamine and
serotonin. The basic nitrogen (pKa ~9-10) is crucial for forming an ionic bond with the
conserved Aspartic Acid residue (e.g., Asp3.32) in aminergic GPCRs.

e The Isoxazole Ring: Serves as a bioisostere for amide or ester groups but with higher
metabolic stability against hydrolysis. In the context of antipsychotics (benzisoxazoles), it
provides a planar aromatic surface for

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor
binding pocket.

Structure-Activity Relationship (SAR) Map

The biological activity is tunable via three vectors:

Vector Modification Biological Impact

Determines selectivity between
5-HT2A and D2 receptors.
Long hydrophobic linkers often
favor 5-HT2A.

Piperidine Nitrogen (N1) Alkyl/Aryl linkers

Essential for high-affinity

antipsychotic activity
Isoxazole C3/C5 Aryl fusion (Benzisoxazole) (Risperidone-like). Unfused

rings are common in enzyme

inhibitors.

Increases metabolic stability
] ) and lipophilicity; Fluorine at C6
Isoxazole Substituents Halogenation (e.g., F, Cl) ] o
of benzisoxazole is critical for

potency.

Primary Therapeutic Domain: Neuropsychiatry
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The most authoritative application of this scaffold is in atypical antipsychotics. Drugs like
Risperidone and Paliperidone utilize a 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine core.

Mechanism of Action: 5-HT2A/D2 Antagonism

These derivatives function as dual antagonists. The therapeutic goal is to balance Dopamine
D2 blockade (to treat positive symptoms like hallucinations) with Serotonin 5-HT2A blockade
(to mitigate extrapyramidal side effects and treat negative symptoms).

Signaling Pathway Diagram The following diagram illustrates the competitive antagonism

mechanism at the synaptic cleft.
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Caption: Dual antagonism mechanism. The high affinity for 5-HT2A (Ki ~0.5 nM) relative to D2
(Ki ~3 nM) is the hallmark of "atypical" profiles, reducing motor side effects.

Emerging Domains: Pain & Oncology
Analgesia (FAAH Inhibition)
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Non-fused isoxazolyl piperidines (e.g., isoxazol-3-yl attached to piperidine) have emerged as
inhibitors of Fatty Acid Amide Hydrolase (FAAH).

e Mechanism: FAAH degrades anandamide (an endocannabinoid). Inhibiting FAAH increases
anandamide levels, producing analgesic effects without the psychotropic side effects of
direct CB1 agonists.

e SAR Insight: Bulky aryl substitutions on the isoxazole ring often enhance selectivity for the
FAAH hydrophobic channel.

Oncology (Kinase Inhibition)

Hybrid molecules combining 4-isoxazolyl piperidine with triazoles have shown cytotoxicity
against MCF-7 (breast cancer) and A549 (lung cancer) lines.

o Target: Dual inhibition of VEGFR-2 (angiogenesis) and c-Met (metastasis).
o Potency: Leading derivatives exhibit IC50 values in the low micromolar range (3.2 £ 0.3 uM).

Experimental Protocols
Synthesis of the Core Scaffold

Objective: Synthesis of 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (The "Risperidone Key
Intermediate").

Retrosynthetic Logic: The formation of the benzisoxazole ring on the piperidine is typically
achieved via an intramolecular cyclization of an oxime acetate derivative.

Detailed Workflow:

» Friedel-Crafts Acylation:
o Reagents: 1-Acetylpiperidine-4-carbonyl chloride + 1,3-Difluorobenzene + AICI3.
o Conditions: Reflux in 1,2-dichloroethane.

o Product: (2,4-Difluorophenyl)(1-acetylpiperidin-4-yl)methanone.
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e Oxime Formation:
o Reagents: Hydroxylamine hydrochloride (NH20OH-HCI) + Pyridine (base).
o Conditions: Ethanol reflux, 4 hours.

o Check: Monitor disappearance of ketone peak via TLC (Mobile phase: Hexane/EtOAc
7:3).

e Cyclization (The Critical Step):

[e]

Reagents: Potassium tert-butoxide (t-BuOK) or NaH.

Solvent: DMF or THF.

o

[¢]

Mechanism:[3] Nucleophilic aromatic substitution (SNAr) where the oxime oxygen attacks
the ortho-fluorine position, closing the isoxazole ring.

[¢]

Yield: Typically 75-85%.
o Deprotection:
o Reagents: 6N HCI.
o Conditions: Reflux to remove the N-acetyl group, yielding the free secondary amine.

Synthesis Flowchart:

e Acylation Oximation . . Cyclization (SNAr) 4-(Benzisoxazolyl)
e HEeelR (AICI3, Difluorobenzene) AlicEe (NH20H-HCI) O IMEIEED (Base: t-BuOK) Piperidine

Click to download full resolution via product page

Caption: Synthetic route for the benzisoxazole-piperidine core via intramolecular SNAr
cyclization.

In Vitro Bioactivity Assay: Radioligand Binding
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Objective: Determine the affinity (

) of new derivatives for D2 and 5-HT2A receptors.

Protocol:
e Membrane Preparation:

o Use CHO-K1 cells stably expressing human D2 or 5-HT2A receptors.

o Homogenize cells in ice-cold Tris-HCI buffer (pH 7.4). Centrifuge at 40,000 x g.
* Incubation:

o D2 Assay: Incubate membranes with

-Methylspiperone (0.5 nM) and test compounds (10 concentrations,
to
M).
o 5-HT2A Assay: Incubate with
-Ketanserin (1.0 nM).
o Non-specific Binding: Define using 10 uM Haloperidol (D2) or Mianserin (5-HT2A).
e Termination:
o Filter through GF/B glass fiber filters using a cell harvester.
o Wash 3x with ice-cold buffer.
e Analysis:
o Measure radioactivity via liquid scintillation counting.

o Calculate IC50 using non-linear regression (GraphPad Prism).
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o Convert to

using the Cheng-Prusoff equation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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